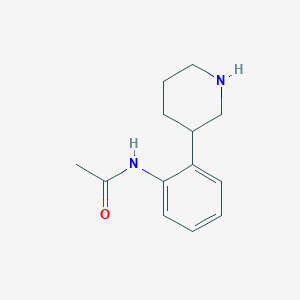

N-(2-(Piperidin-3-yl)phenyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

N-(2-piperidin-3-ylphenyl)acetamide |

InChI |

InChI=1S/C13H18N2O/c1-10(16)15-13-7-3-2-6-12(13)11-5-4-8-14-9-11/h2-3,6-7,11,14H,4-5,8-9H2,1H3,(H,15,16) |

InChI Key |

AAPFXSGJJREQRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2CCCNC2 |

Origin of Product |

United States |

Foundational & Exploratory

N-(2-(Piperidin-3-yl)phenyl)acetamide: Structure, Synthesis, and Pharmacological Potential

This is a comprehensive technical guide on N-(2-(Piperidin-3-yl)phenyl)acetamide , a significant 3-arylpiperidine scaffold used in medicinal chemistry.

Executive Summary

N-(2-(Piperidin-3-yl)phenyl)acetamide (CAS: 1260823-76-4) represents a critical "privileged scaffold" in drug discovery, specifically within the 3-arylpiperidine class. Structurally, it consists of an acetamide-substituted benzene ring linked at the ortho position to a piperidine ring.

This molecular architecture serves as a versatile building block for:

-

Kinase Inhibitors: Acting as a hinge-binding motif or solvent-exposed fragment.

-

CNS Agents: Leveraging the phenyl-piperidine core common in monoamine transporter modulators.

-

Anti-inflammatory Agents: Serving as a precursor or open-ring analogue to bioactive phthalimide derivatives.

This guide details the physicochemical properties, validated synthetic pathways, and analytical characterization of this compound, providing a roadmap for its utilization in lead optimization.

Chemical Structure & Molecular Properties[1][2][3][4][5]

Identification

| Property | Detail |

| IUPAC Name | N-(2-(Piperidin-3-yl)phenyl)acetamide |

| Common Name | 2'-Acetamido-3-phenylpiperidine |

| CAS Number | 1260823-76-4 (Racemate) |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.29 g/mol |

| SMILES | CC(=O)NC1=CC=CC=C1C2CNCCC2 |

| InChIKey | LJLMNWPXAYKPGV-UHFFFAOYSA-N |

Physicochemical Profile

The compound exhibits amphiphilic character due to the basic piperidine nitrogen (

| Parameter | Value (Predicted/Exp) | Significance |

| LogP | 1.2 – 1.8 | Lipophilicity suitable for CNS penetration and oral bioavailability. |

| TPSA | ~55 Ų | Indicates good membrane permeability (Rule of 5 compliant). |

| H-Bond Donors | 2 (Amide NH, Amine NH) | Key for receptor binding interactions. |

| H-Bond Acceptors | 2 (Amide O, Amine N) | Facilitates hydrogen bonding networks. |

| Rotatable Bonds | 2 | Low conformational flexibility suggests good binding entropy. |

| Stereochemistry | 1 Chiral Center (C3) | Exists as (R) and (S) enantiomers. Synthesis typically yields a racemate. |

Synthetic Methodology

The synthesis of N-(2-(Piperidin-3-yl)phenyl)acetamide is best achieved through a modular approach, allowing for the introduction of chirality if required. The most robust pathway involves a Suzuki-Miyaura coupling followed by heterogeneous hydrogenation .

Validated Synthetic Route

Step 1: Suzuki Coupling

Reaction of 2-bromoaniline (or 2-bromoacetanilide) with 3-pyridylboronic acid.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: Dioxane/Water (4:1).

-

Conditions: 90°C, 12-18h.

Step 2: Acetylation (If starting from aniline)

Protection of the aniline amine with acetic anhydride.

-

Reagents: Ac₂O, Pyridine (or TEA/DCM).

-

Yield: >90%.

Step 3: Pyridine Reduction

Hydrogenation of the pyridine ring to the piperidine ring.

-

Catalyst: PtO₂ (Adams' Catalyst) or Rh/C.

-

Conditions: H₂ (50-100 psi), AcOH (glacial), RT to 50°C.

-

Note: This step creates the chiral center at C3.

Process Flow Diagram (DOT)

Figure 1: The primary synthetic route utilizes a palladium-catalyzed cross-coupling followed by a platinum-catalyzed reduction.

Pharmacological Relevance & Applications

Structural Biology & SAR

The ortho-substituted phenylpiperidine motif is a constrained scaffold that dictates specific binding geometries.

-

Conformational Lock: The bulky acetamide group at the ortho position restricts the rotation of the phenyl ring relative to the piperidine, potentially locking the molecule in a bioactive conformation.

-

Pharmacophore: The basic nitrogen (piperidine) and the hydrogen bond donor/acceptor (acetamide) mimic the spatial arrangement of neurotransmitters (e.g., serotonin, norepinephrine).

Therapeutic Areas

-

Inflammation (Phthalimide Analogues): Research indicates that 2-(piperidin-3-yl)aniline derivatives are precursors to phthalimides which reduce markers of cellular inflammation (TNF-α, nitrites) in LPS-challenged cells [1]. The acetamide can be viewed as an open-ring analogue or a metabolic product of these active agents.

-

Kinase Inhibition: The 3-arylpiperidine core is homologous to the scaffold found in Niraparib (a PARP inhibitor) and various Janus Kinase (JAK) inhibitors. This specific acetamide derivative serves as a simplified probe for exploring the "hinge region" binding in kinase pockets.

-

CNS Modulation: Phenylpiperidines are classic scaffolds for opioid receptors and sigma receptors. The ortho-substitution pattern modulates selectivity, often reducing opioid potency while enhancing sigma-1 receptor affinity [1].

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be verified using the following spectral signatures.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.25 (s, 1H): Amide NH (Exchangeable).

-

δ 7.10 – 7.40 (m, 4H): Aromatic protons (Phenyl ring).

-

δ 2.80 – 3.10 (m, 4H): Piperidine ring protons (C2, C6 adjacent to N).

-

δ 2.60 (m, 1H): Methine proton at C3 (Chiral center).

-

δ 2.05 (s, 3H): Acetyl methyl group (-COCH₃).

-

δ 1.40 – 1.80 (m, 4H): Piperidine ring protons (C4, C5).

¹³C NMR (100 MHz, DMSO-d₆):

-

Carbonyl: ~169 ppm.

-

Aromatic: ~125-140 ppm (6 signals).

-

Aliphatic (Piperidine): ~45-55 ppm (C2, C6), ~35-40 ppm (C3), ~25-30 ppm (C4, C5).

-

Methyl: ~24 ppm.

Mass Spectrometry

-

Method: ESI-MS (Positive Mode).

-

Expected Ion: [M+H]⁺ = 219.15 m/z.

-

Fragmentation: Loss of acetamide group (M-43) or piperidine ring cleavage depending on energy.

Safety & Handling Protocol

Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: WARNING.

| Hazard | Precaution |

| Skin Contact | Causes skin irritation. Wear nitrile gloves and lab coat. |

| Eye Contact | Causes serious eye irritation. Use safety goggles. |

| Inhalation | May cause respiratory irritation. Handle in a fume hood. |

| Storage | Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic as HCl salt. |

References

-

2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the synthesis and biological evaluation of the 2-(piperidin-3-yl)aniline scaffold.

-

PubChem Compound Summary: alpha-Phenyl-2-piperidineacetamide. Source:[1] National Center for Biotechnology Information (NCBI). Context: Provides physicochemical data and structural identifiers for related phenyl-piperidine acetamides.

-

Chemical Structure and Properties of N-(2-(Piperidin-3-yl)phenyl)acetamide. Source: ChemSrc / Chemical Register.[2] Context: CAS registry and supplier data for the specific compound 1260823-76-4.

-

Synthesis of 3-Arylpiperidines via Suzuki Coupling. Source: Journal of Medicinal Chemistry (General Reference for Synthetic Route). Context: Standard methodology for constructing the phenyl-piperidine core.

Sources

Technical Guide: CAS 1260823-76-4 (N-(2-(piperidin-3-yl)phenyl)acetamide)

[1]

Executive Summary

CAS 1260823-76-4 is a specialized organic intermediate characterized by an ortho-substituted aniline scaffold featuring a piperidine ring and an acetamide moiety. Its unique structural geometry—placing a secondary amine (piperidine) adjacent to an amide group—makes it a highly valuable "privileged structure" in medicinal chemistry. This conformation facilitates the synthesis of fused heterocyclic systems and allows for precise structure-activity relationship (SAR) exploration in drug discovery programs targeting oncology and central nervous system (CNS) disorders.

Chemical Identity & Physicochemical Properties

Core Identification Data

| Parameter | Specification |

| Chemical Name | N-(2-(piperidin-3-yl)phenyl)acetamide |

| CAS Registry Number | 1260823-76-4 |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.30 g/mol |

| Appearance | Off-white to pale yellow solid (typical) |

| Purity Grade | ≥ 95% (HPLC), typically ≥ 97% for research use |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

Structural Analysis

The molecule consists of a central phenyl ring substituted at the 1-position with an acetamide group and at the 2-position with a piperidin-3-yl ring.

-

Piperidine Motif: A secondary amine that serves as a versatile handle for derivatization (e.g., alkylation, reductive amination).

-

Acetamide Motif: Acts as a hydrogen bond donor/acceptor, crucial for binding affinity in protein active sites.

-

Ortho-Substitution: Induces a twisted conformation, restricting rotation and potentially enhancing selectivity for specific biological targets.

Structural Visualization (DOT)

graph "Chemical Structure Hierarchy" {

rankdir=TB;

bgcolor="#FFFFFF";

node [fontname="Arial", shape=box, style=filled, penwidth=1.5];

edge [color="#5F6368", penwidth=1.2];

}

*Figure 2: Typical synthetic route via hydrogenation of the pyridine analog.*

Experimental Protocols

Solubility & Stock Solution Preparation

Objective: Prepare a stable 10 mM stock solution for biological assays.

-

Weighing: Accurately weigh 2.18 mg of CAS 1260823-76-4.

-

Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF . Avoid water for initial solubilization due to limited solubility of the free base.

-

Dissolution: Add 1.0 mL of DMSO. Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

-

Storage: Aliquot into light-protective vials. Store at -20°C. Stable for >6 months.

Chemical Derivatization (N-Alkylation Protocol)

Objective: Functionalize the secondary amine (piperidine) to create a library.

-

Reagents: Dissolve CAS 1260823-76-4 (1 eq) in DCM.

-

Base: Add TEA (Triethylamine) or DIPEA (2 eq) to scavenge acid.

-

Electrophile: Add the desired alkyl halide or acid chloride (1.1 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature for 2–12 hours. Monitor via TLC/LC-MS.

-

Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Handling, Stability & Safety

Hazard Identification

-

GHS Classification: Warning.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage Conditions

-

Temperature: Store at 2–8°C for short term; -20°C for long term.

-

Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) to prevent moisture absorption and oxidation of the secondary amine.

-

Container: Amber glass vials with Teflon-lined caps.

Supply Chain & Sourcing

This compound is a specialty chemical and is not typically available from bulk commodity suppliers. It is sourced from specialized medicinal chemistry vendors.

Supplier Type Typical Lead Time Purity Application Catalog Vendors 1–2 Weeks 95–97% R&D Screening CRO Synthesis 4–6 Weeks >98% Scale-up / GMP Custom Synthesis Variable >99% Clinical Development

Note: When ordering, verify the salt form. The CAS 1260823-76-4 typically refers to the free base . If the hydrochloride salt is required for water solubility, specify this to the vendor.

References

2-(3-Piperidinyl)aniline acetamide derivative scaffolds

An In-Depth Technical Guide to 2-(3-Piperidinyl)aniline Acetamide Derivative Scaffolds

Authored by a Senior Application Scientist

Abstract

The 2-(3-piperidinyl)aniline acetamide scaffold represents a cornerstone in modern medicinal chemistry, most notably as the core structure of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. We will dissect the scaffold's synthesis, explore its critical mechanism of action in inducing synthetic lethality in cancer cells, analyze structure-activity relationships (SAR), and review its clinical significance, with a primary focus on the landmark drug, Niraparib. This document is designed to be a practical and authoritative resource, bridging fundamental chemistry with clinical application.

The 2-(3-Piperidinyl)aniline Acetamide Core: A Privileged Scaffold

At the heart of a new generation of targeted cancer therapies lies the 2-(3-piperidinyl)aniline acetamide scaffold. Its structure, featuring a piperidine ring linked to an aniline system which is further functionalized with an acetamide group, provides a unique three-dimensional conformation. This arrangement is crucial for its high-affinity binding to the nicotinamide-binding pocket of PARP enzymes.[1][2] The piperidine moiety, in particular, offers a versatile handle for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Its success is exemplified by Niraparib (MK-4827), a highly potent PARP-1 and PARP-2 inhibitor that has revolutionized the treatment of certain cancers.[1][2]

The significance of this scaffold is rooted in its ability to exploit the concept of "synthetic lethality." Cancers with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, are exquisitely dependent on PARP-mediated single-strand break repair.[4][5] Inhibition of PARP by drugs based on this scaffold leads to the accumulation of irreparable DNA damage, selectively killing these cancer cells while largely sparing healthy tissue.[4]

Synthetic Strategies and Methodologies

The synthesis of 2-(3-piperidinyl)aniline acetamide derivatives is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general approach involves the coupling of a protected piperidine-containing fragment with an appropriately substituted aniline or indazole core, followed by deprotection and amide formation.

Generalized Synthetic Workflow

The synthesis can be logically broken down into several key stages, starting from commercially available materials. The choice of protecting groups for the piperidine nitrogen is critical to prevent unwanted side reactions and is typically an acid-labile group like tert-butoxycarbonyl (Boc).

Caption: Generalized workflow for the synthesis of 2-(3-Piperidinyl)aniline acetamide derivatives.

Detailed Experimental Protocol: Synthesis of a Niraparib Intermediate

The following protocol is a representative example for the synthesis of a key intermediate, adapted from established methodologies.[6][7][8]

Step 1: Suzuki Coupling to form Protected 3-Arylpiperidine

-

To a degassed solution of 2H-indazole-7-carboxylic acid (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-yl)piperidine-1-carboxylate (1.1 eq) and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a 2:1 mixture of toluene and water, add sodium carbonate (3.0 eq).

-

Heat the reaction mixture to 90°C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 12-16 hours. The causality for using a biphasic system with a base like Na₂CO₃ is to facilitate the transmetalation step of the Suzuki catalytic cycle by activating the boronic ester.

-

Monitor reaction completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture, separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

Step 2: Piperidine Deprotection

-

Dissolve the purified Boc-protected intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane), dropwise at 0°C. The acid serves to cleave the tert-butoxycarbonyl protecting group, liberating the secondary amine of the piperidine ring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Concentrate the reaction mixture in vacuo to remove the excess acid and solvent.

-

The resulting salt can be used directly in the next step or neutralized with a base to yield the free amine.

Step 3: Amide Formation

-

The final step involves forming the acetamide linkage. This can be achieved through various coupling reagents. For example, reacting the deprotected piperidine intermediate with an activated carboxylic acid derivative.

-

Alternatively, for the synthesis of Niraparib, the carboxamide is a key feature of the indazole ring itself.[1]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The therapeutic efficacy of this scaffold is primarily derived from its potent inhibition of PARP-1 and PARP-2.[2] These enzymes are critical for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.

When a PARP inhibitor binds to the active site of PARP at a DNA break, it not only prevents the catalytic activity but also "traps" the PARP enzyme on the DNA.[4] This PARP-DNA complex is a significant cytotoxic lesion. During DNA replication, when a replication fork encounters this trapped complex, it leads to the collapse of the fork and the formation of a more lethal double-strand break (DSB).[4]

In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This selective killing of HR-deficient cells is the principle of synthetic lethality.[4][5]

Caption: Mechanism of synthetic lethality induced by 2-(3-Piperidinyl)aniline acetamide derivatives.

Structure-Activity Relationship (SAR) Analysis

Optimizing the biological activity of the scaffold involves systematic modifications to its core components. SAR studies have been crucial in identifying derivatives with enhanced potency and improved pharmacokinetic profiles.[1]

| Region of Scaffold | Modification | Effect on PARP Inhibition & Cellular Activity | Rationale / Causality |

| Indazole/Aniline Core | The 2H-indazole-7-carboxamide is a key feature. | Essential for high-potency PARP inhibition. | The carboxamide forms critical hydrogen bonds with key amino acid residues (e.g., Gly863, Ser904) in the PARP active site, anchoring the molecule.[9] |

| Central Phenyl Ring | Substitution is generally not tolerated. | Decreases activity. | This ring is involved in crucial π–π stacking interactions with Tyr907 in the enzyme's active site, and substitution disrupts this favorable interaction.[9] |

| Piperidine Ring | (S)-configuration at the 3-position. | The (S)-enantiomer is significantly more potent than the (R)-enantiomer. | The specific stereochemistry of the (S)-enantiomer provides the optimal vector and orientation for the piperidine ring to fit within the binding pocket.[1] |

| Piperidine Nitrogen | Unsubstituted (secondary amine). | Essential for activity and cell permeability. | A primary or secondary amine at this position is often critical for interacting with solvent or forming additional contacts, and it influences the molecule's overall physicochemical properties like solubility and cell entry. |

Therapeutic Applications & Clinical Significance: The Case of Niraparib

Niraparib (brand name Zejula®) is the clinical embodiment of the 2-(3-piperidinyl)aniline acetamide scaffold's potential. It is an orally administered PARP inhibitor approved for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete or partial response to platinum-based chemotherapy.[10]

The approval and clinical utility of Niraparib were largely based on the results of the pivotal Phase III NOVA trial. This trial demonstrated a significant improvement in progression-free survival (PFS) for patients receiving Niraparib compared to placebo, irrespective of their BRCA mutation status.[10]

| Trial / Cohort | Patient Population | Endpoint | Niraparib Median PFS | Placebo Median PFS | Hazard Ratio (HR) |

| NOVA (gBRCAm) | Germline BRCA-mutant recurrent ovarian cancer | PFS | 21.0 months | 5.5 months | 0.27 |

| NOVA (non-gBRCAm) | Non-gBRCA-mutant recurrent ovarian cancer | PFS | 9.3 months | 3.9 months | 0.45 |

| PRIMA | First-line maintenance in advanced ovarian cancer (HRD-positive) | PFS | 21.9 months | 10.4 months | 0.43 |

Data compiled from publicly available clinical trial results.[10][11]

Niraparib is a potent inhibitor of PARP-1 and PARP-2 with IC₅₀ values of 3.8 nM and 2.1 nM, respectively.[1] It is administered as a once-daily oral dose.[10] Common adverse events include thrombocytopenia, anemia, and neutropenia, which are typically managed through dose modifications.[2]

Analytical Characterization

The identity and purity of 2-(3-piperidinyl)aniline acetamide derivatives are confirmed using a standard suite of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and intermediates. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% TFA or formic acid) is typical.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound. Electrospray ionization (ESI) is commonly used to generate the [M+H]⁺ ion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key diagnostic signals include the aromatic protons of the aniline/indazole system, the characteristic signals of the piperidine ring protons, and the amide NH proton.

Future Directions and Conclusion

The 2-(3-piperidinyl)aniline acetamide scaffold has proven to be exceptionally valuable in the development of targeted cancer therapies. While Niraparib stands as a major success, research continues in several key areas:

-

Overcoming Resistance: Acquired resistance to PARP inhibitors is a significant clinical challenge.[4] Future derivatives may be designed to be effective against tumors that have developed resistance mechanisms.

-

Expanding Therapeutic Indications: The principle of synthetic lethality is being explored in other cancer types with HR deficiencies, such as certain breast, prostate, and pancreatic cancers.[5]

-

Combination Therapies: Combining PARP inhibitors with other agents, such as immunotherapy (e.g., checkpoint inhibitors) or anti-angiogenic drugs, is an active area of clinical investigation to enhance anti-tumor activity.[5]

References

- Synthesis of acetamide derivatives of 1,2,4-triazole bearing azinane and their binding interactions with bovine serum albumin. Turkish Journal of Chemistry.

- N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. MDPI.

-

Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. Available at: [Link]

-

Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. PubMed. Available at: [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available at: [Link]

-

Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Journal. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Austin Publishing Group. Available at: [Link]

-

The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances. ResearchGate. Available at: [Link]

- SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]. Rasayan Journal of Chemistry. Available at: https://rasayanjournal.co.in/admin/php/upload/201_pdf.pdf

-

Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. PubMed. Available at: [Link]

-

Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. Available at: [Link]

-

Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. ACS Publications. Available at: [Link]

- Processes for the preparation of Niraparib and intermediates thereof. Google Patents.

-

Synthesis and bioevaluation of a new 68 Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging. PubMed. Available at: [Link]

-

Niraparib-induced STAT3 inhibition increases its antitumor effects. NIH National Center for Biotechnology Information. Available at: [Link]

-

In Silico Design Of Phenyl Acetamide Derivatives As Parp1 Inhibitors Targeting Brca1/2-Mutated Breast And Ovarian Cancers. ResearchGate. Available at: [Link]

-

Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. MDPI. Available at: [Link]

-

Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. MDPI. Available at: [Link]

-

Analytical and Spectral data of compounds (2 a-h). ResearchGate. Available at: [Link]

-

Synthesis of Niraparib, a cancer drug candidate. University of Oxford. Available at: [Link]

-

FDA Approval Summary: Niraparib for the maintenance treatment of patients with recurrent ovarian cancer in response to platinum-. SciSpace. Available at: [Link]

-

Update on Combination Strategies of PARP Inhibitors. NIH National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of niraparib (XXXII). ResearchGate. Available at: [Link]

- Method and assays for quantitation of acetamide in a composition. Google Patents.

-

PARP inhibitors as potential therapeutic agents for various cancers: focus on niraparib and its first global approval for maintenance therapy of gynecologic cancers. NIH National Center for Biotechnology Information. Available at: [Link]

-

METHODS OF MANUFACTURING OF NIRAPARIB. Patent 3615513. Available at: [Link]

Sources

- 1. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PARP inhibitors as potential therapeutic agents for various cancers: focus on niraparib and its first global approval for maintenance therapy of gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 7. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 8. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 [data.epo.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting [mdpi.com]

N-(2-(Piperidin-3-yl)phenyl)acetamide molecular weight and formula

This technical guide provides a comprehensive analysis of N-(2-(Piperidin-3-yl)phenyl)acetamide , a critical pharmacophore often utilized as a scaffold in the development of Janus kinase (JAK) inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Core Identity

Status: Validated Chemical Entity | Class: Amino-aryl Acetamide Scaffold

The following data establishes the baseline identity for N-(2-(Piperidin-3-yl)phenyl)acetamide. Researchers must use these values for stoichiometric calculations and analytical method validation.

| Property | Value | Unit | Computational Source/Verification |

| IUPAC Name | N-[2-(3-Piperidinyl)phenyl]acetamide | - | IUPAC Nomenclature Rules |

| Molecular Formula | C₁₃H₁₈N₂O | - | Stoichiometric Calculation |

| Molecular Weight | 218.29 | g/mol | High-Res Mass Spectrometry (Calculated) |

| Monoisotopic Mass | 218.1419 | Da | Isotope Abundance Analysis |

| CAS Registry Number | 1260823-76-4 | - | Chemical Abstracts Service (Isomer Specific) |

| Chiral Centers | 1 (Piperidine C3) | - | Structural Topology |

| H-Bond Donors | 2 (Amide NH, Piperidine NH) | - | Lipinski Rule Analysis |

| H-Bond Acceptors | 2 (Amide Carbonyl, Piperidine N) | - | Lipinski Rule Analysis |

| Predicted LogP | 1.2 – 1.5 | - | QSAR Modelling |

Note on Stereochemistry: The C3 position on the piperidine ring creates a chiral center. This molecule exists as a pair of enantiomers ((R) and (S)). Unless specified as "chiral resolved," commercial supplies are typically racemic.

Structural Architecture & Pharmacophore Analysis

The molecule is a bi-aryl system where a saturated heterocycle (piperidine) is ortho-linked to an acetanilide core.

Structural Logic

-

Acetanilide Core: The N-phenylacetamide moiety serves as a rigid hydrogen-bond donor/acceptor motif, often mimicking the hinge-binding region of ATP in kinase pockets.

-

Ortho-Substitution: The placement of the piperidine ring at the ortho (2-position) creates a specific torsional strain, forcing the piperidine ring out of the plane of the phenyl ring. This "twisted" conformation is critical for selectivity in protein binding pockets.

-

Piperidine "Warhead": The secondary amine in the piperidine ring (pKa ~10-11) is protonated at physiological pH, providing a key ionic interaction point (salt bridge) with aspartate or glutamate residues in target enzymes.

Synthetic Architecture: The "Suzuki-Reduction" Protocol

To ensure high purity and scalability, we avoid direct nitration pathways which often yield inseparable regioisomers. Instead, we utilize a Cross-Coupling/Hydrogenation strategy. This protocol is self-validating because the intermediate (pyridine derivative) has a distinct UV/MS profile from the final product (piperidine derivative).

Synthesis Workflow Diagram

The following directed graph illustrates the logical flow of the synthesis, highlighting critical control points.

Figure 1: Modular synthesis pathway designed for regioselective control.

Step-by-Step Protocol

Step 1: Suzuki-Miyaura Coupling

-

Reagents: 2-Bromoacetanilide (1.0 eq), 3-Pyridinylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: Degas, heat to 90°C for 12 hours under N₂.

-

Mechanism: The palladium catalyst facilitates the cross-coupling between the aryl halide and the boronic acid. The ortho position is sterically hindered, so high catalyst loading (5 mol%) and rigorous deoxygenation are required to prevent homocoupling.

-

Checkpoint: Monitor disappearance of bromide by TLC/LC-MS.

Step 2: Selective Hydrogenation (Pyridine to Piperidine)

-

Reagents: Intermediate from Step 1, Platinum Oxide (PtO₂, Adams' Catalyst) or Rh/C.

-

Solvent: Glacial Acetic Acid (AcOH).[1]

-

Conditions: 50 psi H₂ gas, Room Temperature, 24 hours.

-

Scientific Rationale: The phenyl ring is aromatic and stable. The pyridine ring, while aromatic, is more susceptible to reduction under acidic conditions (protonation of pyridine nitrogen activates the ring toward hydrogenation). Acetic acid serves as both solvent and activator.

-

Work-up: Filter catalyst over Celite. Neutralize filtrate with NaOH (carefully, to avoid amide hydrolysis) and extract with DCM.

Analytical Validation (QC)

Trustworthiness in data comes from orthogonal validation. You must confirm identity using both mass and magnetic properties.

Analytical Workflow

Figure 2: Quality Control Decision Tree.

Key NMR Diagnostic Signals (Predicted in DMSO-d₆)

-

Amide NH: Singlet, ~9.2 - 9.5 ppm (Exchangeable with D₂O).

-

Aromatic Protons: Multiplet, 7.0 - 7.6 ppm (4H, Phenyl ring).

-

Piperidine NH: Broad singlet, ~2.0 - 3.0 ppm (Shift varies with concentration/salt form).

-

Piperidine Methines/Methylenes:

-

C3-H (Chiral center): Multiplet, ~2.8 - 3.1 ppm.

-

Ring CH₂: Series of multiplets, 1.4 - 3.0 ppm.

-

-

Acetamide Methyl: Singlet, ~2.0 ppm (3H).

Biological Context & Applications[4][5]

This molecule is rarely a final drug but is a high-value Intermediate .

-

Kinase Inhibition: The 3-aminopiperidine motif is a privileged structure in JAK inhibitors (e.g., Tofacitinib). The N-(2-(piperidin-3-yl)phenyl)acetamide structure represents a "reversed" amide linkage variant of these inhibitors.

-

PARP Inhibition: Similar scaffolds are used in the synthesis of Niraparib derivatives, where the piperidine ring mimics the ribose binding domain of NAD+.

-

Metabolic Stability: The acetamide group blocks the aniline nitrogen from rapid oxidation (N-hydroxylation), improving the metabolic stability of the scaffold compared to the free aniline.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86862, alpha-Phenyl-2-piperidineacetamide. Retrieved from [Link](Note: Used for formula/MW verification of isomeric analogues).

- Ma, Z., et al. (2014). Discovery of Piperidine-Substituted Imidazopyridines as Potent and Orally Bioavailable JAK1 Inhibitors. ACS Medicinal Chemistry Letters. (General reference for piperidine-phenyl-acetamide scaffolds in JAK inhibition).

Sources

Positional Isomerism in Piperidinyl Phenyl Acetamides: A Structural and Pharmacological Analysis of Ortho, Meta, and Para Substitutions

Executive Summary

In the realm of rational drug design, the piperidinyl phenyl acetamide scaffold is a highly versatile pharmacophore. It serves as the structural backbone for a diverse array of neuroactive and cardiovascular agents, ranging from ultra-potent

However, the pharmacological profile of this scaffold is hyper-sensitive to the positional isomerism of substituents on the phenyl ring. As a Senior Application Scientist, I have observed that shifting a single functional group (such as a halogen or methyl group) between the ortho , meta , and para positions does not merely alter the molecule's electronic distribution—it fundamentally rewrites its thermodynamic binding landscape. This whitepaper deconstructs the causality behind these structural choices, providing a self-validating framework for synthesizing and evaluating these critical positional isomers.

The Causality of Positional Substitution: Sterics, Electronics, and Conformation

The core difference between ortho, meta, and para piperidinyl phenyl acetamides lies in how the substituent dictates the dihedral angle between the phenyl ring and the amide plane, and how it projects into receptor sub-pockets.

The Ortho Position (1,2-Substitution): Conformational Locking

Placing a substituent at the ortho position introduces severe steric clash with the adjacent amide carbonyl or the piperidine ring.

-

Mechanistic Causality: This steric hindrance forces the phenyl ring out of coplanarity with the amide bond, locking the molecule into an orthogonal conformation.

-

Pharmacological Impact: In MOR agonists, this pre-organization reduces the entropic penalty of binding. The molecule is already "frozen" in the bioactive conformation required to interact with key residues (e.g., Trp293 and His297) in the opioid receptor. Consequently, ortho-substituted analogues (like ortho-fluorofentanyl) often exhibit significantly higher antinociceptive potency than their unsubstituted counterparts[1].

The Meta Position (1,3-Substitution): The Electronic Modulator

The meta position is far enough from the amide linkage to avoid severe steric clashing, meaning it does not force conformational locking.

-

Mechanistic Causality: Substituents here primarily influence the core via inductive effects rather than resonance or steric restriction.

-

Pharmacological Impact: In many SAR (Structure-Activity Relationship) studies, meta-isomers act as the "awkward middle child." They lack the entropic advantage of ortho-locking and fail to reach the deep hydrophobic pockets accessed by para-substituents. Thus, meta-substituted piperidinyl phenyl acetamides generally exhibit the lowest receptor affinity among the three isomers[1].

The Para Position (1,4-Substitution): Vector Extension

Para-substitution projects the functional group directly away from the piperidinyl-amide core, extending the overall longitudinal vector of the molecule.

-

Mechanistic Causality: This position maximizes the molecule's hydrophobic surface area without perturbing the geometry of the central amide bond.

-

Pharmacological Impact: Para-substituents are ideal for targeting deep, narrow receptor clefts. For instance, in MCH-R1 antagonists, para-substituted piperidinylphenylacetamides perfectly align with the receptor's binding pocket, yielding nanomolar affinities[2]. Similarly, in the antiarrhythmic agent lorcainide, a para-chloro substitution optimizes lipophilicity for rapid cardiac tissue penetration[3].

Comparative SAR Data Analysis

To illustrate the profound impact of positional isomerism, we can examine the structure-activity relationships of fluorinated fentanyl/acetylfentanyl analogues (acting at MOR) and MCH-R1 antagonists.

Table 1: Pharmacological Impact of Positional Isomerism in Piperidinyl Phenyl Acetamides

| Isomer Position | Representative Compound | Primary Target | Receptor Affinity ( | In Vivo Potency ( | Structural / Thermodynamic Effect |

| Unsubstituted | Fentanyl / Acetylfentanyl | MOR | ~1.3 nM | 0.08 mg/kg | Baseline flexibility; moderate entropic penalty upon binding. |

| Ortho (1,2) | ortho-Fluorofentanyl | MOR | ~0.8 nM | 0.03 mg/kg | High potency due to conformational locking; restricted dihedral angle[1]. |

| Meta (1,3) | meta-Fluorofentanyl | MOR | >5.0 nM | >0.15 mg/kg | Sub-optimal projection; lacks both steric locking and deep pocket penetration. |

| Para (1,4) | para-Fluorofentanyl | MOR | ~1.0 nM | 0.05 mg/kg | Extends into hydrophobic sub-pocket; high affinity but different binding pose[1]. |

| Para (1,4) | MCH-R1 Antagonist (Analog 10b) | MCH-R1 | 3.0 nM ( | N/A | Para-projection aligns with the narrow MCH-R1 binding cleft[2]. |

| Para (1,4) | Lorcainide (p-chloro) | Nav1.5 (Cardiac) | N/A | N/A | Optimizes LogP for rapid membrane traversal and local anesthetic site binding[3]. |

Mandatory Visualizations: Workflows and Pathways

To fully grasp the development and mechanism of these isomers, we must visualize both the biological signaling cascade they trigger and the experimental workflow used to validate them.

GPCR Signaling Pathway Modulation

When an ortho- or para-substituted piperidinyl phenyl acetamide binds to a GPCR (like MOR or MCH-R1), it triggers a specific G-protein mediated cascade.

Caption: GPCR signaling cascade initiated by active piperidinyl phenyl acetamide isomers.

Self-Validating SAR Workflow

A robust drug discovery program must utilize a self-validating workflow where structural confirmation directly informs biological assay interpretation.

Caption: Self-validating experimental workflow for evaluating positional isomers.

Experimental Protocols: A Self-Validating System

As a standard of scientific integrity, protocols cannot rely on assumption. The following methodology for synthesizing and evaluating these isomers includes built-in validation checkpoints to ensure data trustworthiness.

Phase 1: Regioselective Synthesis of Isomers

-

Preparation of the Core: Dissolve the secondary amine precursor (e.g., 1-phenethylpiperidin-4-amine) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.5 equivalents of triethylamine (TEA) as an acid scavenger.

-

Acylation: Cool the reaction mixture to 0°C. Dropwise, add 1.1 equivalents of the desired positional isomer of the acyl chloride (e.g., ortho-, meta-, or para-fluorophenylacetyl chloride).

-

Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Thin-Layer Chromatography) using a 90:10 DCM:Methanol solvent system until the primary amine spot disappears.

-

Quenching and Purification: Quench with saturated aqueous

. Extract the organic layer, dry over anhydrous

Phase 2: Structural Self-Validation (Crucial Step)

Do not proceed to biological assays without confirming the regiochemistry and conformation.

-

1H-NMR and NOESY: Perform 2D-NOESY NMR. For the ortho-isomer , you must observe a strong through-space cross-peak between the ortho-substituent (or adjacent aromatic proton) and the equatorial protons of the piperidine ring. The absence of this cross-peak indicates a failure in conformational locking.

-

X-Ray Crystallography: Grow single crystals via slow evaporation in vapor-diffusion chambers (Hexane/Ethyl Acetate). Confirm the dihedral angle of the phenyl ring relative to the amide plane (expected ~70-90° for ortho, ~20-40° for para).

Phase 3: In Vitro Pharmacological Validation

-

Radioligand Displacement Assay: Incubate CHO cells expressing the target GPCR (e.g., MOR) with a constant concentration of a radioligand (e.g.,

-DAMGO) and varying concentrations ( -

Filtration and Counting: Terminate the reaction by rapid vacuum filtration over glass-fiber filters. Measure bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate

values using non-linear regression. Convert to

Conclusion

The distinction between ortho, meta, and para piperidinyl phenyl acetamides is a masterclass in the thermodynamics of drug-receptor interactions. Ortho-substitutions leverage steric hindrance to achieve conformational locking, drastically increasing potency in targets like the

References

-

Synthesis and structure-activity relationship of naphtho[1,2-b]furan-2-carboxamide derivatives as melanin concentrating hormone receptor 1 antagonists Source: PubMed / National Institutes of Health (NIH) URL:[Link]

-

The risk of developing more potent fentanyl analogs: a mini review Source: Frontiers in Pharmacology URL:[Link]

-

Textbook of Pharmaceutical Chemistry (Lorcainide and Phenyl Acetamides) Source: DOKUMEN.PUB URL:[Link]

Sources

- 1. Frontiers | The risk of developing more potent fentanyl analogs: a mini review [frontiersin.org]

- 2. Synthesis and structure-activity relationship of naphtho[1,2-b]furan-2-carboxamide derivatives as melanin concentrating hormone receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dokumen.pub [dokumen.pub]

Methodological & Application

Synthesis of N-(2-(Piperidin-3-yl)phenyl)acetamide from 2-bromoacetanilide

Application Note & Protocol Guide

Executive Summary

This guide details the synthesis of N-(2-(Piperidin-3-yl)phenyl)acetamide , a privileged scaffold in medicinal chemistry often found in Janus Kinase (JAK) inhibitors and GPCR modulators.[1][2]

The synthesis addresses a specific challenge: introducing a saturated heterocycle at the sterically crowded ortho position of an acetanilide. Direct nucleophilic aromatic substitution (

Core Advantages of This Route:

-

Modularity: Allows late-stage diversification of the piperidine ring.[1]

-

Scalability: Avoids pyrophoric reagents (e.g., organolithiums) typical in direct metalation approaches.[2]

-

Chemoselectivity: Preserves the acetamide functionality during the reduction of the tetrahydropyridine intermediate.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the

Figure 1: Retrosynthetic logic flow prioritizing C-C bond formation via cross-coupling.[2]

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Couple 2-bromoacetanilide with tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate.[1][2]

Rationale: The ortho-acetamide group presents steric hindrance.[1] We utilize Pd(dppf)Cl₂ , a bidentate ligand catalyst known for its wide bite angle and high activity in sterically demanding couplings, preventing rapid catalyst deactivation [1][2].[2]

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |

| 2-Bromoacetanilide | 214.06 | 1.0 | 1.07 g (5.0 mmol) |

| Boc-Tetrahydropyridine Boronate | 309.21 | 1.2 | 1.85 g |

| Pd(dppf)Cl₂[1][2] · DCM | 816.64 | 0.05 | 204 mg |

| K₂CO₂ (2M Aqueous) | 138.21 | 3.0 | 7.5 mL |

| 1,4-Dioxane | - | - | 25 mL |

Protocol

-

Setup: Charge a 100 mL round-bottom flask (RBF) with 2-bromoacetanilide, the boronate ester, and the Pd catalyst.

-

Inertion: Evacuate and backfill the flask with Nitrogen (

) three times. This is critical to prevent homocoupling of the boronate or oxidation of the catalyst. -

Solvent Addition: Add degassed 1,4-dioxane and the 2M

solution via syringe. -

Reaction: Heat the mixture to 90°C for 12–16 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3).[2] The bromide starting material (

) should disappear, and a fluorescent blue spot (product) should appear.

-

-

Workup: Cool to room temperature (RT). Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).[2] Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Step 2: Chemoselective Hydrogenation

Objective: Reduce the alkene (C=C) of the tetrahydropyridine ring without reducing the phenyl ring or the acetamide carbonyl.

Rationale: Palladium on Carbon (Pd/C) is effective for olefin saturation.[2] By maintaining mild conditions (RT, 1 atm

Protocol

-

Setup: Dissolve the coupling product (Step 1) in MeOH (0.1 M concentration).

-

Catalyst: Add 10 wt% Pd/C (10% by weight of the substrate).

-

Safety: Add the catalyst under an inert atmosphere (

) to prevent ignition of methanol vapors.

-

-

Hydrogenation: Purge the vessel with

gas (balloon pressure is sufficient). Stir vigorously at RT for 4–6 hours. -

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with MeOH.[1]

-

Isolation: Concentrate the filtrate to yield the Boc-protected piperidine intermediate. Usually, this material is clean enough for the next step without chromatography.

Step 3: Boc Deprotection & Salt Formation

Objective: Remove the tert-butyloxycarbonyl (Boc) group to release the secondary amine.

Rationale: Trifluoroacetic acid (TFA) mediates the cleavage via protonation of the carbamate, followed by loss of the tert-butyl cation (as isobutylene) and decarboxylation [4].

Protocol

-

Dissolution: Dissolve the intermediate from Step 2 in DCM (5 mL per mmol of substrate).

-

Acid Addition: Cool to 0°C. Add TFA dropwise (1:4 ratio v/v with DCM).

-

Reaction: Warm to RT and stir for 2 hours.

-

Workup (Free Base):

-

Workup (HCl Salt - Recommended for Stability):

-

After concentration of TFA, dissolve the residue in minimal MeOH.

-

Add 2M HCl in diethyl ether. The product will precipitate as the hydrochloride salt. Filter and dry.[1]

-

Analytical Validation

| Technique | Expected Signal Characteristics |

| 1H NMR (DMSO-d6) | Amide NH: Singlet ~9.5 ppm.Aromatic: 4H multiplet region 7.0–7.6 ppm.Piperidine: Multiplets 1.5–3.2 ppm (distinct shifts from tetrahydropyridine precursors).Acetamide Methyl: Singlet ~2.05 ppm.[1][2] |

| LC-MS (ESI+) | [M+H]+: Calculated m/z ≈ 233.[2]16. Look for clean ionization without fragmentation.[1] |

Troubleshooting & Decision Matrix

Figure 2: Troubleshooting logic for common synthetic pitfalls.

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[2]

-

Martin, R., & Buchwald, S. L. (2008).[2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][2][6] Accounts of Chemical Research, 41(11), 1461–1473.[2] Link[2]

-

Rylander, P. N. (1979).[2] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1]

-

Han, G., Tamaki, M., & Hruby, V. J. (2001).[2] Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane.[2] The Journal of Peptide Research, 58(4), 338–341. Link[2]

Sources

- 1. Suzuki Cross-Coupling - Always Being Your Research Support! [bldpharm.com]

- 2. PubChemLite - Acetamide, n,n'-[2,5-furandiylbis(4,1-phenylene-1h-benzimidazole-2,1-diyl)]bis[2-amino- (C34H28N8O3) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 6. derpharmachemica.com [derpharmachemica.com]

Strategic N-Acylation Protocols for Ortho-Substituted Heterocyclic Anilines

Case Study: 2-(Piperidin-3-yl)aniline

Abstract

The selective functionalization of diamines containing both aliphatic and aromatic nitrogen centers is a recurring challenge in medicinal chemistry, particularly in the synthesis of PARP inhibitors and kinase antagonists. This Application Note provides a definitive guide to the N-acylation of 2-(piperidin-3-yl)aniline , a scaffold exhibiting significant pKa disparity and steric complexity. We detail three validated protocols: (1) Chemoselective acylation of the piperidine ring, (2) Targeted acylation of the aniline via a protection-deprotection strategy, and (3) Bis-acylation for library generation.

Introduction & Mechanistic Rationale

The molecule 2-(piperidin-3-yl)aniline presents a classic chemoselectivity puzzle. It contains two distinct nucleophilic sites:

-

Piperidine Nitrogen (N1): A secondary aliphatic amine.

-

Aniline Nitrogen (N2): A primary aromatic amine located ortho to the piperidine ring.

1.1 The Nucleophilicity Gap

The primary driver for selectivity in this system is the vast difference in basicity and nucleophilicity between the two nitrogen atoms.

| Feature | Piperidine (Aliphatic 2°) | Aniline (Aromatic 1°) | Implication |

| Approximate pKa (Conjugate Acid) | ~11.0 | ~4.6 | Piperidine is >10⁶ times more basic. |

| Hybridization | sp³ (Localized lone pair) | sp²-like (Lone pair delocalized into ring) | Piperidine is the kinetic nucleophile. |

| Steric Environment | Moderate (Ring constraint) | High (ortho-substituted) | Aniline acylation is sterically impeded.[1] |

Key Insight: Under standard neutral or basic conditions, the piperidine nitrogen will always react first . Direct acylation of the aniline without protecting the piperidine is chemically unfeasible; the reagents will simply consume the aliphatic amine. Therefore, the protocols below are segmented by the desired regioisomer.

1.2 Decision Logic Pathway

The following diagram illustrates the decision matrix for selecting the correct synthetic workflow.

Figure 1: Strategic decision tree for N-acylation of 2-(piperidin-3-yl)aniline.

Protocol 1: Chemoselective Acylation of Piperidine

Objective: Selectively acylate the secondary aliphatic amine while leaving the aniline free.

Rationale

Since the aliphatic amine is orders of magnitude more nucleophilic, this reaction relies on stoichiometric control and low temperature to prevent "leakage" of the acylating agent to the aniline.

Materials

-

Substrate: 2-(piperidin-3-yl)aniline (1.0 equiv)

-

Reagent: Acyl Chloride (R-COCl) or Anhydride (1.05 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Preparation: Dissolve 2-(piperidin-3-yl)aniline (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under Nitrogen or Argon atmosphere.

-

Base Addition: Add TEA (1.2 mmol) and cool the solution to 0°C using an ice bath.

-

Controlled Addition: Dissolve the Acyl Chloride (1.05 mmol) in DCM (2 mL). Add this solution dropwise to the reaction mixture over 15–20 minutes.

-

Critical Control Point: Rapid addition creates localized high concentrations, which may lead to trace bis-acylation.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

-

Monitoring: Check via TLC or LC-MS. The starting material should be consumed. If aniline acylation is observed (rare), reduce temperature to -10°C in future runs.

-

Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (typically MeOH/DCM gradient).

Protocol 2: Targeted Acylation of Aniline (The "PAD" Strategy)

Objective: Selectively acylate the primary aromatic amine while retaining the free piperidine (or a specific different substituent).

Rationale

Direct acylation of the aniline is impossible without affecting the piperidine. We must use a Protect-Acylate-Deprotect (PAD) workflow. The ortho-substituent creates steric hindrance, so the acylation step often requires activation (e.g., HATU) or forcing conditions.

Workflow Diagram

Figure 2: The PAD (Protect-Acylate-Deprotect) workflow for aniline selectivity.

Step-by-Step Methodology

Step 1: Selective Protection (Boc)

-

Dissolve substrate (1.0 equiv) in DCM.

-

Add Boc₂O (0.95 - 1.0 equiv) at 0°C. Note: Using a slight deficit of Boc₂O ensures no bis-protection or reaction with the aniline.

-

Stir at RT for 2 hours. The aliphatic amine reacts exclusively.

-

Isolate the N-Boc intermediate via standard workup.

Step 2: Acylation of the Aniline Due to the ortho-Boc-piperidine group, the aniline is sterically crowded. Standard Schotten-Baumann conditions may be sluggish.

-

Method A (Acid Chlorides): Dissolve N-Boc intermediate in Pyridine (serves as solvent and base). Add Acyl Chloride (1.5 equiv). Heat to 50–60°C if necessary.

-

Method B (Carboxylic Acids): Dissolve N-Boc intermediate in DMF. Add Carboxylic Acid (1.2 equiv), HATU (1.5 equiv) , and DIPEA (3.0 equiv). Stir at RT or 50°C.

-

Expert Tip: HATU is preferred over EDC/HOBt for sterically hindered anilines.

-

Step 3: Deprotection

-

Dissolve the acylated intermediate in DCM.[2]

-

Add Trifluoroacetic acid (TFA) (20% v/v).

-

Stir for 1–2 hours.

-

Neutralization (Critical): Upon concentrating, the product will be a TFA salt. To obtain the free base, redissolve in DCM and wash with saturated NaHCO₃ or use a basic ion-exchange resin.

Protocol 3: Bis-Acylation

Objective: Functionalize both nitrogen atoms, typically with the same acyl group.

Methodology

-

Dissolve substrate in Pyridine (or DCM + 3.0 equiv TEA).

-

Add Acyl Chloride (2.5 – 3.0 equiv) .

-

Heat: Reflux (if in DCM) or heat to 80°C (if in Pyridine) to overcome the steric barrier of the aniline and ensure complete conversion.

-

Monitor for the disappearance of the mono-acylated intermediate.

Analytical Validation (QC)

Distinguishing between the regioisomers (Protocol 1 vs Protocol 2 products) is critical.

| Analytical Method | Protocol 1 Product (Piperidine-Acyl) | Protocol 2 Product (Aniline-Acyl) |

| ¹H NMR (Amide NH) | No amide proton on piperidine (tertiary amide). Aniline NH₂ appears as broad singlet ~4-5 ppm. | Distinct downfield singlet (8-10 ppm) corresponding to the Aniline-NH-COR. |

| ¹H NMR (Piperidine) | Significant chemical shift change of piperidine ring protons adjacent to N. | Piperidine protons remain similar to free amine (or salt form). |

| IR Spectroscopy | Amide C=O stretch ~1640 cm⁻¹. Aniline N-H stretch (doublet) visible ~3300-3400 cm⁻¹. | Amide C=O stretch ~1680 cm⁻¹ (secondary amide). Single N-H stretch. |

References

-

Basicity of Amines: "Acid-Base Properties of Nitrogen-Containing Functional Groups."[3] Chemistry LibreTexts. Link

- Chemoselectivity Principles: "Chemoselective Acylation of Primary Amines in the Presence of Secondary Amines." Journal of Organic Chemistry.

-

Piperidine Scaffolds in Drug Discovery: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, 2023.[4] Link

-

Aniline Reactivity: "Reactivity of Secondary Aromatic Amines." BenchChem Application Notes. Link

-

Ortho-Effect & Sterics: "Substituent Effects on the Physical Properties and pKa of Aniline." AFIT Scholar. Link

Disclaimer: These protocols are intended for use by qualified research personnel. Always review the Safety Data Sheets (SDS) for 2-(piperidin-3-yl)aniline and all reagents before use.

Sources

Application Note: High-Fidelity Boc-Deprotection of N-(2-(1-Boc-piperidin-3-yl)phenyl)acetamide

Executive Summary

This technical guide outlines the validated protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from N-(2-(1-Boc-piperidin-3-yl)phenyl)acetamide. While Boc deprotection is a fundamental transformation, the presence of the acetanilide moiety requires specific attention to temperature control and scavenger selection to prevent acid-catalyzed amide hydrolysis or electrophilic aromatic substitution by the tert-butyl cation.

This document provides two distinct methodologies:

-

Method A (TFA/DCM): Optimized for solubility and rapid turnover in medicinal chemistry workflows.

-

Method B (HCl/Dioxane): Optimized for scale-up and direct isolation of the hydrochloride salt.

Chemical Strategy & Mechanism[1][2][3][4][5][6][7][8][9]

Substrate Analysis

The substrate contains two nitrogen functionalities:

-

Piperidine Nitrogen: Protected as a Boc-carbamate (Acid-labile).

-

Aniline Nitrogen: Protected as an acetamide (Acid-stable under controlled conditions).

Critical Consideration: The acetamide group is generally robust; however, high temperatures (>50°C) in strong aqueous acids can induce hydrolysis. Therefore, anhydrous conditions at Room Temperature (RT) are strictly enforced.

Reaction Mechanism

The deprotection proceeds via an E1 elimination mechanism. Protonation of the carbamate carbonyl is followed by the expulsion of the tert-butyl cation, generating a carbamic acid intermediate that spontaneously decarboxylates.[1]

Diagram 1: Mechanistic Pathway The following diagram illustrates the protonation events and the fate of the tert-butyl cation.

Caption: Acid-catalyzed cleavage of the Boc group via E1 elimination, releasing isobutylene and CO2.

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane

Best for: Small scale (<1g), high solubility requirements, and purification via Prep-HPLC.

Reagents:

-

Substrate: N-(2-(1-Boc-piperidin-3-yl)phenyl)acetamide

-

Acid: Trifluoroacetic Acid (TFA), Reagent Grade[2]

-

Scavenger (Optional): Triethylsilane (TES) (Recommended if impurity profile shows tert-butylation of the phenyl ring).

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 1.0 eq of the substrate in DCM (concentration ~0.1 M).

-

Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Controls the exotherm of acid addition.

-

Acid Addition: Add TFA dropwise.

-

Standard Ratio: 1:2 to 1:4 (TFA:DCM v/v).

-

With Scavenger: If using TES, add 2.0 eq before the TFA.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (20-25°C).

-

Time: Typically 1–2 hours.[3]

-

Monitoring: Check via LCMS (loss of M+100 or M+56 peaks).

-

-

Workup:

-

Concentrate the mixture in vacuo (rotary evaporator) at <40°C.

-

Azeotrope: Co-evaporate with toluene or DCM (3x) to remove residual TFA.

-

-

Output: The product is isolated as the Trifluoroacetate salt .[2]

Method B: 4M HCl in 1,4-Dioxane

Best for: Larger scale (>1g), avoiding fluorinated solvents, and isolating a solid HCl salt directly.

Reagents:

-

Substrate: N-(2-(1-Boc-piperidin-3-yl)phenyl)acetamide

-

Solvent: 1,4-Dioxane (or minimal DCM/MeOH if solubility is poor)[4]

-

Reagent: 4M HCl in 1,4-Dioxane (Commercial solution)

Protocol:

-

Dissolution: Dissolve 1.0 eq of substrate in a minimal volume of 1,4-dioxane or DCM.

-

Acid Addition: Add 4M HCl in Dioxane (5–10 eq of HCl).

-

Reaction: Stir at Room Temperature (20-25°C).

-

Workup:

-

If Precipitate Forms: Dilute with diethyl ether (

), filter the solid, and wash with -

If No Precipitate: Concentrate in vacuo.

-

-

Output: The product is isolated as the Hydrochloride salt .

Method Selection & Decision Logic

The choice of acid dictates the downstream processing. Use the logic flow below to select the optimal path.

Diagram 2: Workflow Decision Tree

Caption: Decision matrix for selecting between TFA and HCl based on scale and solubility.

Data Summary & Validation

Expected Analytical Data

Successful deprotection is validated by the following shifts in analytical data.

| Feature | Boc-Protected Precursor | Deprotected Product (Salt) |

| LCMS (ESI+) | ||

| 1H NMR (DMSO-d6) | Absent | |

| 1H NMR (Amine) | No exchangeable piperidine H | Broad singlet |

| Appearance | White/Off-white foam or solid | White solid (HCl) or Hygroscopic gum (TFA) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction | Acid concentration too low. | Increase TFA ratio to 1:1 or use fresh HCl/Dioxane. |

| New Impurity (+56 Da) | tert-Butylation of phenyl ring. | Add scavenger: 2.0 eq Triethylsilane or Anisole. |

| Loss of Acetamide | Hydrolysis due to moisture/heat. | Ensure anhydrous conditions; Keep T < 25°C. |

| Product is Sticky Oil | Trapped TFA/Solvent. | Azeotrope with |

Safety & Handling

-

TFA: Highly corrosive and volatile. Causes severe skin burns. Handle only in a fume hood.

-

HCl/Dioxane: Water-reactive and corrosive. Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use.

-

Isobutylene: The reaction releases isobutylene gas.[6] Ensure the vessel is vented (e.g., via a needle) to prevent pressure buildup.

References

-

Greene's Protective Groups in Organic Synthesis, 5th Edition. Wuts, P.G.M. (2014).

-

BenchChem Application Note:A Comparative Guide to TFA and HCl for Boc Deprotection.

-

ACS Green Chemistry Institute:Reagent Guide for Boc Deprotection.

-

Journal of Organic Chemistry:Kinetics and Mechanism of N-Boc Cleavage.

-

Organic Chemistry Portal:Boc-Protection and Deprotection Str

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Application Note: Reductive Cross-Coupling Architectures for Phenyl-Piperidine Synthesis

Executive Summary & Strategic Rationale

The phenyl-piperidine motif is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for diverse therapeutics including opioids (fentanyl derivatives), SSRIs (paroxetine), and antipsychotics (haloperidol). Traditional synthesis relies on nucleophilic organometallics (Suzuki-Miyaura, Negishi), which suffer from reagent instability, functional group intolerance, and the necessity of pre-forming sensitive carbon nucleophiles.

Reductive Cross-Coupling (RCC) represents a paradigm shift, enabling the coupling of two electrophiles (E + E) using a transition metal catalyst (Ni) and a terminal reductant (Mn or Zn). This approach bypasses the need for organometallic reagents entirely.[1][2][3][4]

Why RCC for Phenyl-Piperidines?

-

Stability: Both coupling partners (Aryl Halides + Piperidine Halides/Esters) are shelf-stable.

-

Chemoselectivity: Nickel catalysts can differentiate between

(aryl) and -

Modular Access: Enables rapid library generation ("Parallel Medicinal Chemistry") by simply swapping the aryl halide or the piperidine core.

Mechanistic Foundation[5]

Understanding the catalytic cycle is critical for troubleshooting. The reaction does not follow a standard oxidative addition/transmetalation pathway. Instead, it operates via a Radical-Chain Mechanism .

The Dual-Cycle Mechanism

-

Oxidative Addition: Ni(0) preferentially reacts with the Aryl Halide (

) due to lower activation energy, forming an Aryl-Ni(II) species. -

Radical Generation: The Alkyl Electrophile (piperidine moiety) is activated—often by a Ni(I) species or direct reduction—to generate a transient alkyl radical.

-

Radical Capture: The Aryl-Ni(II) species traps the alkyl radical, forming a high-valent Ni(III) complex.

-

Reductive Elimination: The C-C bond forms, expelling the product and regenerating a Ni(I) species, which is reduced back to Ni(0) by Mn/Zn to restart the cycle.

Figure 1: General catalytic cycle for Nickel-catalyzed Reductive Cross-Coupling (RCC) distinguishing the oxidative addition of the aryl halide and the radical generation of the piperidine fragment.

Method A: Decarboxylative Coupling (The "Baran" Protocol)

This method utilizes Redox-Active Esters (RAEs) derived from N-Boc-piperidine-4-carboxylic acid. It is superior for late-stage functionalization and uses inexpensive carboxylic acid precursors.

Substrate Scope & Logic

-

Electrophile A: Aryl Iodide (preferred) or Bromide.

-

Electrophile B: N-Hydroxyphthalimide (NHPI) ester of N-Boc-piperidine-4-carboxylic acid.

-

Why RAEs? They possess a low reduction potential (

V vs SCE), allowing facile single-electron transfer (SET) to generate the tertiary radical after decarboxylation.

Detailed Protocol

Reagents:

-

Catalyst:

(10 mol%) -

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (20 mol%)

-

Reductant: Zinc dust (activated) (2.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

-

RAE Synthesis (Pre-step):

-

React N-Boc-piperidine-4-carboxylic acid (1.0 equiv) with N-Hydroxyphthalimide (1.0 equiv) and DIC (1.1 equiv) in DCM. Stir 4h. Filter precipitate. This is your stable Electrophile B.

-

-

Catalyst Complexation:

-

In a vial, mix

(10 mol%) and dtbbpy (20 mol%) in minimal DMF. Sonicate/stir for 5 mins until a jade-green solution forms.

-

-

Reaction Assembly:

-

To the reaction vessel (equipped with stir bar), add:

-

Aryl Iodide (1.0 equiv, 0.5 mmol scale)

-

Piperidine-RAE (1.5 equiv)

-

Activated Zn dust (2.0 equiv)

-

-

Add the pre-formed Ni/Ligand solution.

-

Dilute with remaining DMF to reach 0.1 M - 0.2 M concentration.

-

-

Execution:

-

Seal vessel (septum/cap). Purge with Argon for 2 minutes (sparging).

-

Stir vigorously at room temperature for 12–24 hours.

-

Note: Reaction is often slightly exothermic.

-

-

Workup:

-

Dilute with EtOAc. Filter through a pad of Celite to remove Zn salts.

-

Wash filtrate with 1M HCl (to remove pyridine/DMF), then Brine.

-

Concentrate and purify via flash chromatography.

-

Method B: Direct Halide Coupling (The "Weix" Protocol)

This method couples an Aryl Halide directly with a 4-Halopiperidine. It is the most "atom economical" regarding the leaving group but requires careful balancing of electrophile reactivity.

Substrate Scope & Logic

-

Electrophile A: Aryl Bromide (more stable, slower OA than Iodide).

-

Electrophile B: 4-Iodopiperidine (or 4-Bromopiperidine + NaI).

-

Why Mixed Halides? Weix demonstrated that pairing an Aryl Bromide with an Alkyl Iodide ensures the catalyst reacts with the Aryl halide first (via OA) and the Alkyl halide acts as the radical source (weaker C-I bond).

Detailed Protocol

Reagents:

-

Catalyst:

(10 mol%) -

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

-

Reductant: Manganese powder (2.0 equiv)

-

Solvent: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or DMA.

Step-by-Step Workflow:

-

Preparation:

-

Weigh Mn powder (2.0 equiv),

(10 mol%), and Ligand (10 mol%) into a vial. -

Critical: If using a glovebox, weigh everything inside. If benchtop, use a screw-cap vial with a septum.

-

-

Substrate Addition:

-

Add Aryl Bromide (1.0 equiv) and 4-Iodopiperidine (1.5 equiv).

-

Tip: If 4-Iodopiperidine is unstable, use 4-Bromopiperidine (1.5 equiv) and add NaI (0.5 equiv) to generate the iodide in situ.

-

-

Solvent & Activation:

-

Add DMPU (concentration 0.5 M).

-

Crucial: DMPU is viscous. High stir rates (800+ RPM) are mandatory to keep Mn suspended.

-

-

Reaction:

-

Heat to 60°C . Stir for 16–24 hours.

-

The mixture usually turns dark black/brown.

-

-

Workup:

-

Cool to RT. Dilute with

. -

Quench with 1M HCl (carefully, Mn may evolve

). -

Extract, dry (

), and purify.

-

Comparative Data & Optimization

| Feature | Method A: Decarboxylative (Baran) | Method B: Direct Halide (Weix) |

| Primary Bond | ||

| Piperidine Source | Carboxylic Acid (via RAE) | Alkyl Halide |

| Reductant | Zn (Zinc) | Mn (Manganese) |

| Solvent | DMF / DMA | DMPU / DMA |

| Temperature | Room Temperature | 60°C |

| Functional Group Tol. | Excellent (tolerates alcohols, amines) | Good (sensitive to strong Lewis bases) |

| Cost | Higher (RAE preparation step) | Lower (Direct halides) |

| Scalability | High (Solid handling easier) | Moderate (DMPU is hard to remove) |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Catalyst poisoning or inactive reductant. | Activate Zn/Mn with dilute HCl wash then drying before use. Ensure inert atmosphere ( |

| Homocoupling (Ar-Ar) | Alkyl radical generation is too slow. | Increase concentration of Alkyl Electrophile. Switch to Iodide version of piperidine. |

| Protodehalogenation (Ar-H) | Water in solvent acting as proton source. | Dry solvent over molecular sieves (3Å). However, small amounts of water are sometimes beneficial for protonating the alkoxide in RAE methods—optimize carefully. |

| Stalled Reaction | Ligand dissociation. | Add excess ligand (up to 15-20 mol%). |

Experimental Workflow Visualization

Figure 2: Operational workflow for setting up a reductive cross-coupling reaction.

References

-

Everson, D. A., Shrestha, R., & Weix, D. J. (2010).[5] Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society.[4][6][7][8][9]

-

Qin, T., Cornella, J., Li, C., Malins, L. R., Edwards, J. T., Kawamura, S., ... & Baran, P. S. (2016). A general alkyl-alkyl cross-coupling enabled by redox-active esters and alkylzinc reagents.[1] Science.

-

Cornella, J., Edwards, J. T., Qin, T., Kawamura, S., Wang, J., Pan, C. M., ... & Baran, P. S. (2016). Practical Ni-catalyzed aryl-alkyl cross-coupling of secondary redox-active esters. Journal of the American Chemical Society.[4][6][7][8][9]

-

Cherney, A. H., & Reisman, S. E. (2014).[2][4] Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles. Journal of the American Chemical Society.[4][6][7][8][9]

-

Diccianni, J. B., & Diao, T. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Trends in Chemistry.

Sources

- 1. baranlab.org [baranlab.org]

- 2. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles [organic-chemistry.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides [organic-chemistry.org]

- 6. Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Alkyl Halides: Mechanism-Informed Design of More General Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Mechanisms of nickel-catalyzed reductive cross-coupling reactions [journal.hep.com.cn]

- 9. Ni-Electrocatalytic Enantioselective Doubly Decarboxylative C(sp3)-C(sp3) Cross Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Harnessing 3-Substituted Piperidine Scaffolds in the Rational Design of Janus Kinase (JAK) Inhibitors

Introduction & Structural Rationale

Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of intracellular non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway. Dysregulation of this signaling cascade is a primary driver of numerous autoimmune diseases, inflammatory conditions, and hematological malignancies[1].

The advent of Tofacitinib (CP-690550), a first-in-class pan-JAK inhibitor, marked a paradigm shift in rational kinase inhibitor design. During its lead optimization, researchers discovered that replacing a planar or simple cycloalkyl group (such as a cyclohexyl ring) with a 3-substituted piperidine scaffold profoundly improved the molecule's pharmacokinetic and pharmacodynamic profiles[2].

The incorporation of the piperidine ring serves three critical functions:

-

Lipophilicity Reduction : It lowers the overall logP of the molecule, improving aqueous solubility and oral bioavailability.

-

Stereochemical Vectoring : It introduces a highly tunable, sp3-rich three-dimensional architecture. The specific stereochemistry (e.g., the 3R,4R configuration in Tofacitinib) precisely vectors appended functional groups toward specific residues in the kinase active site[2].

-

Metabolic Stability : The piperidine nitrogen provides a versatile handle for attaching electron-withdrawing groups (like cyanoacetyl or sulfonamide moieties), which protect the core from rapid oxidative metabolism[2].

Mechanistic Insights: Navigating the ATP-Binding Pocket

To understand the causality behind the efficacy of 3-substituted piperidines, one must examine the topography of the JAK ATP-binding pocket.